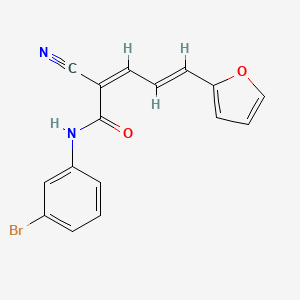![molecular formula C12H13FO4 B2634801 Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate CAS No. 2270909-57-2](/img/structure/B2634801.png)
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate” is a chemical compound with the molecular formula C12H13FO4 . It’s a derivative of acrylate, which is a common building block in polymer chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluoro-methoxyphenyl group, a hydroxymethyl group, and an acrylate group . The presence of these functional groups suggests that this compound may participate in a variety of chemical reactions.Chemical Reactions Analysis
As a derivative of acrylate, this compound can potentially undergo a variety of chemical reactions. Acrylates are known to participate in polymerization reactions, and the presence of the fluoro-methoxyphenyl and hydroxymethyl groups may influence the reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and biological activities of related compounds, such as various acrylate derivatives, have been thoroughly investigated. For instance, compounds with free phenolic hydroxyls, like methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, exhibit scavenging free-radical and antioxidant activity. Some derivatives demonstrated moderate to significant inhibition of cell growth in tumor cell lines, indicating potential therapeutic applications in cancer treatment (Obregón-Mendoza et al., 2018).
Material Science and Polymer Research
In material science, the novel crosslinker derived from the acrylate family has been utilized in the synthesis of polymeric hydrogels for drug release studies. These hydrogels exhibit controlled release rates, which can be adjusted by factors like crosslinking density and pH, showcasing the material's potential in biomedical applications (Arun & Reddy, 2005).
Environmental and Functional Polymers
Environmental functional polymers derived from acrylate compounds have been synthesized for various applications, including bio-sensing, drug delivery, and bio-separation. These studies illustrate the ability to tailor the polymer properties for specific applications, underscoring the adaptability of acrylate derivatives in creating advanced materials (Abdelaty, 2019).
Hydrophobic Surface Coatings
Fluorinated acrylate emulsions have been developed for hydrophobic surface coatings, leveraging the low surface energy of fluorinated polymers. These coatings demonstrate excellent hydrophobicity and durability, suggesting applications in protective coatings and other surface treatments (Yin et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[(4-fluoro-3-methoxyphenyl)-hydroxymethyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-7(12(15)17-3)11(14)8-4-5-9(13)10(6-8)16-2/h4-6,11,14H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOTWQDPTIRPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=C)C(=O)OC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2634718.png)
![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2634720.png)
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-ol](/img/structure/B2634721.png)
![N-(3-chloro-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2634725.png)

![Benzo[d]thiazol-6-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2634727.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634729.png)
![4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine](/img/structure/B2634731.png)
![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/no-structure.png)
![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2634736.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2634738.png)
